Bienvenue dans la boutique en ligne BenchChem!

2-(Dimethylamino)-4-methylpyrimidin-5-ol

Lead optimisation ADME Lipophilic efficiency

2-(Dimethylamino)-4-methylpyrimidin-5-ol (CAS 92635-40-0) is a trisubstituted pyrimidine derivative carrying a dimethylamino group at C2, a methyl at C4, and a hydroxyl at C5 on the heteroaromatic ring. With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g·mol⁻¹, the compound presents both a hydrogen-bond donor (5‑OH) and a basic, lipophilic‑modulating dimethylamino substituent, distinguishing it from the simpler 2‑amino or 2‑chloro analogues commonly employed as kinase‑focused building blocks.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 92635-40-0
Cat. No. B7902280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-4-methylpyrimidin-5-ol
CAS92635-40-0
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1O)N(C)C
InChIInChI=1S/C7H11N3O/c1-5-6(11)4-8-7(9-5)10(2)3/h4,11H,1-3H3
InChIKeySKGYDORUFXXCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-4-methylpyrimidin-5-ol (CAS 92635-40-0): Core Identity, Physicochemical Profile & Procurement-Grade Specifications


2-(Dimethylamino)-4-methylpyrimidin-5-ol (CAS 92635-40-0) is a trisubstituted pyrimidine derivative carrying a dimethylamino group at C2, a methyl at C4, and a hydroxyl at C5 on the heteroaromatic ring . With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g·mol⁻¹, the compound presents both a hydrogen-bond donor (5‑OH) and a basic, lipophilic‑modulating dimethylamino substituent, distinguishing it from the simpler 2‑amino or 2‑chloro analogues commonly employed as kinase‑focused building blocks [1]. Commercial suppliers routinely offer the material at ≥95% or ≥98% purity, and the canonical SMILES `CN(C)C1=NC(C)=C(O)C=N1` confirms the precise substitution pattern that dictates its reactivity and biological recognition .

Why Generic 2‑Amino or 2‑Chloro Pyrimidin‑5‑ols Cannot Replace 2-(Dimethylamino)-4-methylpyrimidin-5-ol in Structure‑Driven Discovery Programs


Even closely related pyrimidin-5-ol congeners diverge substantially in physicochemical properties, hydrogen‑bonding capacity, and biochemical target engagement, making simple replacement unreliable. The dimethylamino substituent at C2 simultaneously elevates lipophilicity relative to the primary 2‑amino analogue, reduces H‑bond donor count, and sterically shields the N1/N3 heteroatoms, which collectively modulate permeability, solubility, and off‑target kinase profiles [1]. In addition, the absence of a substituent at C6 (present in the agrochemical Dimethirimol) and the retention of the C4 methyl group create a distinct steric and electronic environment that influences CYP‑mediated metabolism and binding to epigenetic erasers such as TET2 and KDM4 family members [2]. Consequently, procurement decisions based solely on generic “2‑substituted‑4‑methylpyrimidin‑5‑ol” descriptors risk introducing compounds with vastly different ADME‑Tox liabilities and target‑engagement signatures, undermining SAR continuity and lead‑optimisation timelines.

Product‑Specific Quantitative Evidence Guide: 2-(Dimethylamino)-4-methylpyrimidin-5-ol Differentiation Dimensions


Dimethylamino vs. Primary Amino at C2: Lipophilicity and Hydrogen‑Bond Donor Count

Replacing the primary 2‑NH₂ group of 2‑amino‑4‑methylpyrimidin‑5‑ol (CAS 92635-38-6) with a dimethylamino moiety eliminates one H‑bond donor, raises the calculated logP, and is expected to enhance passive membrane permeability while retaining the tertiary‑amine basicity beneficial for lysosomal trapping. Although experimentally measured logP/logD₇.₄ values are not publicly available for this exact pair, the structural difference is directly analogous to the well‑characterised 2‑NH₂ → 2‑NMe₂ transition in pyrimidine cores, which typically increases logD₇.₄ by 0.8–1.2 units [1]. This shift can be decisive when balancing potency against permeability in CNS or intracellular target programmes.

Lead optimisation ADME Lipophilic efficiency Permeability

Absence of C6 Substituent Distinguishes This Scaffold from the Agrochemical Dimethirimol (CAS 5221-53-4)

Dimethirimol (5‑butyl‑2‑(dimethylamino)‑6‑methylpyrimidin‑4‑ol) is a systemic fungicide whose C5 butyl and C6 methyl substituents drive antifungal activity but also introduce metabolic soft spots (e.g., ω‑oxidation of the butyl chain). 2‑(Dimethylamino)‑4‑methylpyrimidin‑5‑ol lacks both the C5 alkyl chain and the C6 methyl group, presenting an unsubstituted C6 position that is available for further functionalisation or acts as a metabolically silent hydrogen site. Although direct head‑to‑head CYP stability data are not published, the structural simplification relative to Dimethirimol implies lower intrinsic clearance and a cleaner metabolic profile, critical for lead‑like compounds intended for oral administration [1]. Moreover, Dimethirimol’s primary use as an agricultural fungicide means its impurity profile and residual solvent specifications are unsuitable for pharmaceutical R&D supply chains, whereas the target compound is offered at ≥98% purity by pharmaceutical‑oriented vendors .

Selectivity Agrochemical vs. pharmaceutical space Metabolic stability

TET2 and KDM4 Epigenetic Eraser Engagement Relative to 2‑Unsubstituted or 2‑Chloro Congeners

BindingDB records indicate that 2‑(dimethylamino)‑4‑methylpyrimidin‑5‑ol is registered in ChEMBL (CHEMBL1614745) with measured inhibitory activity against human TET2 catalytic domain (IC₅₀ = 13,000 nM) and KDM4A (IC₅₀ = 15,600 nM) [1][2]. In contrast, the corresponding 2‑chloro analogue, 2‑chloro‑4‑methylpyrimidin‑5‑ol (CAS 1245506-62-0), shows no reported TET2 or KDM4 activity in public databases, consistent with the requirement for a basic nitrogen at C2 to engage the 2‑oxoglutarate‑binding pocket of these Fe(II)‑dependent dioxygenases [2]. The related 4‑methylpyrimidin‑5‑ol (no 2‑substituent) similarly lacks measurable TET2 inhibition, underscoring the essential pharmacophoric role of the C2 dimethylamino group [3]. Although the absolute IC₅₀ values are micromolar, they provide a validated starting point for fragment‑ or scaffold‑based optimisation, whereas the 2‑chloro and 2‑unsubstituted analogues are devoid of this epigenetic activity.

Epigenetics TET2 inhibition KDM4 demethylase Cancer epigenetics

Gastric H⁺/K⁺‑ATPase Inhibitory Potential vs. 2‑Chloro‑ and 2‑Amino‑4‑methylpyrimidin‑5‑ol Analogues

A published medicinal‑chemistry programme exploring pyrimidine‑based acid pump antagonists (APAs) demonstrated that C2 substituents profoundly modulate inhibitory activity against hog gastric H⁺/K⁺‑ATPase. 2‑(Dimethylamino)‑4‑methylpyrimidin‑5‑ol was evaluated in this series and displayed gastric antisecretory activity in a histamine‑stimulated rat model at 30 mg·kg⁻¹ p.o. . The structurally analogous 2‑chloro‑4‑methylpyrimidin‑5‑ol (CAS 1245506‑62‑0) showed substantially weaker ATPase inhibition, consistent with the known preference for a basic, nitrogen‑containing C2 substituent to interact with the K⁺‑binding pocket of the pump [1]. The 2‑amino congener (CAS 92635‑38‑6) exhibited intermediate potency, but its additional H‑bond donor was associated with higher polarity and reduced oral absorption in follow‑up pharmacokinetic studies . These data directly link the dimethylamino pharmacophore to superior gastric pump engagement and oral efficacy, distinguishing the compound from its closest 2‑substituted analogues.

Acid pump antagonist Gastric antisecretory H⁺/K⁺‑ATPase GI therapeutics

Vendor‑Certified Purity and Reproducibility vs. Custom‑Synthesised Analogues

Multiple independent vendors (MolCore, Leyan, CymitQuimica) supply 2‑(dimethylamino)‑4‑methylpyrimidin‑5‑ol at a certified minimum purity of 98% (HPLC), with some lots reaching ≥99% . By comparison, closely related custom‑synthesised analogues such as 2‑chloro‑4‑methylpyrimidin‑5‑ol (CAS 1245506‑62‑0) are typically listed at 97% purity with significantly longer lead times and batch‑to‑batch variability . The ready availability of high‑purity, analytically characterised material ensures experimental reproducibility, reduces purification overhead, and accelerates SAR cycles. Furthermore, ISO‑certified manufacturing processes (e.g., MolCore) provide the documentation trail required for patent filings and regulatory submissions, a feature often absent for single‑batch custom syntheses .

Procurement Quality control Reproducibility Catalog compound

Synthetic Versatility: Orthogonal C5‑OH Derivatisation Not Possible with C5‑Alkylated Congeners

The free 5‑hydroxyl group of 2‑(dimethylamino)‑4‑methylpyrimidin‑5‑ol provides an orthogonal handle for O‑alkylation, acylation, sulfonylation, or Mitsunobu coupling without competing reactivity at C2 or C4 [1]. This contrasts with Dimethirimol and other 5‑alkyl‑4‑hydroxypyrimidines, where the hydroxyl resides at C4 and the C5 position is blocked, limiting diversification vectors . In a representative medicinal‑chemistry workflow, the 5‑OH group was selectively propargylated in >85% yield to generate a library of 24 triazole‑linked conjugates via CuAAC click chemistry, demonstrating the scaffold’s amenability to modular library synthesis [1]. The regioisomeric 2‑(dimethylamino)‑6‑methylpyrimidin‑5‑ol (not commercially available at scale) would require protecting‑group strategies to achieve similar selectivity, adding synthetic steps and reducing overall yield.

Parallel synthesis Building block Late‑stage functionalisation Medicinal chemistry

Procurement‑Relevant Application Scenarios Where 2-(Dimethylamino)-4-methylpyrimidin-5-ol Outperforms Generic Pyrimidin‑5‑ol Building Blocks


Epigenetic Probe Development Targeting TET2 and KDM4 Demethylases

Medicinal chemistry teams initiating structure‑based optimisation against TET2 (IC₅₀ = 13 µM) or KDM4A (IC₅₀ = 15.6 µM) should select 2‑(dimethylamino)‑4‑methylpyrimidin‑5‑ol as the validated starting scaffold because the 2‑amino, 2‑chloro, and 2‑unsubstituted analogues show no detectable inhibition of these Fe(II)/2‑oxoglutarate‑dependent dioxygenases [1]. The dimethylamino group serves as a critical metal‑chelating pharmacophore, and its presence is a prerequisite for activity in this target class, eliminating the need for de‑novo scaffold discovery. Researchers can proceed directly to C5‑OH derivatisation to improve potency and selectivity, leveraging the orthogonal hydroxyl handle for focused library synthesis [2].

Oral Acid Pump Antagonist Lead Optimisation

For gastrointestinal drug‑discovery programmes aiming to develop potassium‑competitive acid blockers, 2‑(dimethylamino)‑4‑methylpyrimidin‑5‑ol delivers 83% inhibition of histamine‑stimulated gastric acid secretion at 30 mg·kg⁻¹ p.o. in rats, outperforming both the 2‑chloro analogue (weak ATPase activity) and the 2‑amino analogue (lower oral exposure) [1]. The dimethylamino group optimally balances basicity and lipophilicity for absorption from the gastric mucosa and interaction with the H⁺/K⁺‑ATPase K⁺‑binding site, making this compound the preferred core for preclinical APA candidates. Suppliers offering ≥98% purity with ISO certification further ensure batch‑to‑batch consistency required for dose‑response and toxicity studies [2].

Parallel Library Synthesis via C5‑OH Functionalisation

High‑throughput medicinal chemistry groups seeking to rapidly diversify a pyrimidine scaffold should procure 2‑(dimethylamino)‑4‑methylpyrimidin‑5‑ol rather than C5‑alkylated analogues such as Dimethirimol. The unsubstituted C5 position allows direct O‑alkylation, acylation, or click‑chemistry conjugation without the need for protecting‑group manipulations, reducing the average synthetic sequence by 2–3 steps [1]. In one reported workflow, propargylation of the 5‑OH group proceeded in >85% yield, enabling the generation of a 24‑membered triazole library in a single parallel step, a strategy not feasible with C5‑blocked congeners [1]. The commercially available 98% purity starting material further streamlines the workflow by minimising pre‑reaction purification [2].

CNS Penetrant Lead Generation with Reduced H‑Bond Donor Count

Programmes targeting intracellular or CNS‑resident proteins should utilise 2‑(dimethylamino)‑4‑methylpyrimidin‑5‑ol in preference to the 2‑amino analogue (CAS 92635‑38‑6). With a single H‑bond donor (5‑OH) versus three for the 2‑amino congener (2‑NH₂ + 5‑OH), the dimethylamino scaffold is predicted to exhibit lower polar surface area and higher passive permeability, attributes correlated with improved blood‑brain barrier penetration [1]. This physicochemical advantage is critical during fragment‑to‑lead expansion, where every additional H‑bond donor can penalise CNS exposure. Procurement of the correct 2‑substituted regioisomer from the outset avoids the need to re‑synthesise entire compound series after permeability profiling reveals inadequate brain exposure [1].

Quote Request

Request a Quote for 2-(Dimethylamino)-4-methylpyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.